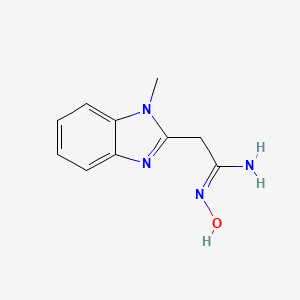

(1Z)-N'-羟基-2-(1-甲基-1H-苯并咪唑-2-基)乙酰胺

描述

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of biological activities and are used in a variety of medicinal applications .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT Raman, and NMR . These techniques can provide information about the compound’s vibrational modes, chemical shifts, and other structural features .Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted by analyzing its frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The energy gap between the HOMO and LUMO can indicate the compound’s chemical stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational methods. These properties may include the compound’s density, boiling point, vapor pressure, and others .科学研究应用

抗癌特性:

- 一项研究合成了一系列羟基和非羟基长链取代的 1,3,4-恶二唑部分,带有 2-甲基-1H-苯并咪唑,对包括肝细胞癌和乳腺腺癌在内的各种人类癌细胞系显示出细胞毒活性 (Varshney 等人,2015 年)。

- 另一项研究调查了苯并咪唑基单/双核 Zn(II) 配合物的抗癌活性,证明了对不同癌细胞具有显着的细胞毒性 (Zhao 等人,2015 年)。

抗炎活性:

- 使用大鼠足爪水肿法评估了苯并咪唑衍生物的抗炎活性。N'-{4-[2-(1H-苯并咪唑-2 基)-2-氧代乙基]苯基}-2-羟基乙酰肼等化合物显示出有效的抗炎特性 (Bhor 和 Sable,2022 年)。

抗真菌活性:

- 使用苯并咪唑衍生物制备和表征与 Co(II)、Ni(II)、Cu(II)、Zn(II) 和 Cd(II) 形成配合物的研究发现,与游离配体相比,抗真菌活性增强 (Bala、Ahmad 和 Sharma,2013 年)。

抗氧化特性:

- 一项研究合成了某些苯并咪唑衍生物并测试了它们对大鼠肝微粒体脂质过氧化水平的体外影响,发现了显着的抗氧化特性 (Kuş 等人,2004 年)。

抗高血压活性:

- 苯并咪唑衍生物也被合成并筛选其抗高血压活性,显示出作为抗高血压药的潜力 (Sharma、Kohli 和 Sharma,2010 年)。

作用机制

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

It’s known that benzimidazole derivatives can bind to the minor groove of the dna molecule and recognize a specific base sequence . The mechanism of action of the DNA minor groove binding agents involves two steps. Initially, the binding agent is hydrophobically transferred from solution into the DNA minor groove .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways related to their pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their chemical structure .

Result of Action

One study reported that a benzimidazole complex was found to cause the formation of intracellular reactive oxygen species (ros) with glutathione (gsh), followed by dna strand breaks .

Action Environment

It’s known that environmental factors can significantly influence the action of benzimidazole derivatives .

安全和危害

未来方向

The future research directions for benzimidazole derivatives could involve exploring their potential uses in medicinal chemistry, given their wide range of biological activities . Additionally, further studies could be conducted to synthesize new benzimidazole derivatives and investigate their properties .

属性

IUPAC Name |

N'-hydroxy-2-(1-methylbenzimidazol-2-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-14-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKGFTUFKKKXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501217683 | |

| Record name | N-Hydroxy-1-methyl-1H-benzimidazole-2-ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide | |

CAS RN |

852388-71-7 | |

| Record name | N-Hydroxy-1-methyl-1H-benzimidazole-2-ethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-1-methyl-1H-benzimidazole-2-ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

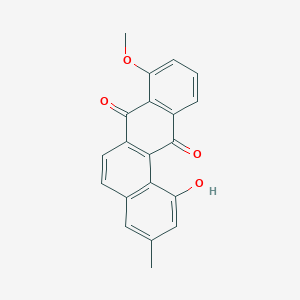

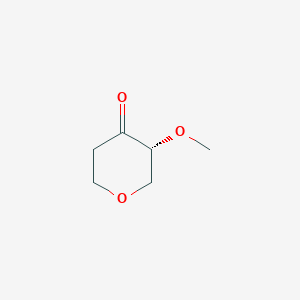

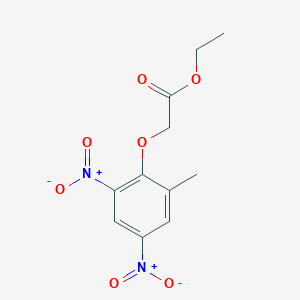

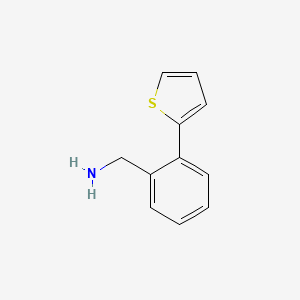

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

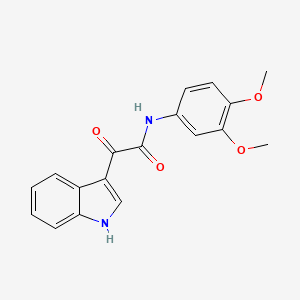

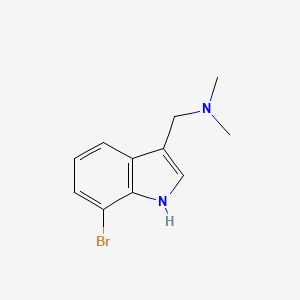

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3157729.png)

![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)

![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)

![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157776.png)